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Compound of Interest

Compound Name: 3-Bromo-2-naphthaldehyde

Cat. No.: B1593471

An In-depth Technical Guide to 3-Bromo-2-
naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 3-Bromo-2-naphthaldehyde, a key organic
intermediate. Given the specificity of this compound, this document synthesizes direct
information where available and extrapolates from established principles of organic chemistry
and the well-documented behavior of its structural analogs. This approach provides a robust
framework for understanding and utilizing this compound in research and development.

Core Compound Identity and Properties

3-Bromo-2-naphthaldehyde is an aromatic aldehyde featuring a naphthalene core substituted
with a bromine atom and a formyl group at the 3 and 2 positions, respectively.
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Property Value Source
CAS Number 89005-11-8 [1]
Molecular Formula C11HsBro [1][2]
Molecular Weight 235.08 g/mol [11[2]
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Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for 3-Bromo-2-naphthaldehyde is not readily

available in the literature, a plausible and efficient synthetic route can be designed based on
well-established transformations in naphthalene chemistry. A logical approach would involve

the formylation of a bromonaphthalene precursor.

Proposed Synthetic Pathway: Vilsmeier-Haack

Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic

compounds. The proposed synthesis would start from 2-bromonaphthalene.
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Caption: Proposed Vilsmeier-Haack synthesis of 3-Bromo-2-naphthaldehyde.

Causality in Experimental Choices:

» Starting Material: 2-Bromonaphthalene is a commercially available and stable starting
material. The bromine atom is a deactivating but ortho-, para-directing group. However, in
naphthalene systems, electrophilic substitution is kinetically favored at the a-position (C1)
and thermodynamically at the B-position (C2). In 2-bromonaphthalene, the C1 and C3
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positions are activated. Steric hindrance from the bromine at C2 might favor substitution at
Cs3.

Reaction Choice: The Vilsmeier-Haack reaction is chosen for its mild conditions compared to
other formylation methods like Gattermann-Koch, which often require strong Lewis acids and
high pressures. This mildness is crucial for preserving the sensitive aldehyde functionality.

Self-Validation: The progress of the reaction can be monitored by Thin Layer
Chromatography (TLC) by observing the consumption of the starting material and the
appearance of a new, more polar spot corresponding to the aldehyde product. The final
product can be purified by column chromatography and its identity confirmed by
spectroscopic methods.

Detailed Experimental Protocol (Hypothetical)

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen
inlet, cool a solution of dimethylformamide (DMF) in an inert solvent like dichloromethane to
0°C.

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCIs3) dropwise to the cooled
DMF solution while stirring. Allow the mixture to stir at 0°C for 30 minutes to form the
Vilsmeier reagent.

Reaction: Add a solution of 2-bromonaphthalene in dichloromethane dropwise to the
Vilsmeier reagent.

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat
to reflux. Monitor the reaction progress by TLC.

Work-up: After completion, cool the reaction mixture and pour it into a beaker of crushed ice.
Neutralize the mixture with a saturated solution of sodium bicarbonate.

Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the
organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic and Analytical Characterization
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Due to the lack of published experimental spectra for 3-Bromo-2-naphthaldehyde, the
following are predictions based on established spectroscopic principles and data from
analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton spectrum is expected to show signals in the aromatic region (7.0-9.0
ppm) and a characteristic singlet for the aldehyde proton downfield (9.5-10.5 ppm). The
coupling patterns of the aromatic protons would be complex due to the substitution pattern
on the naphthalene ring.

e 13C NMR: The carbon spectrum will show a distinctive peak for the carbonyl carbon of the
aldehyde at around 190 ppm. Aromatic carbons will appear in the 120-140 ppm range, with
the carbon bearing the bromine atom showing a signal at a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

Predicted Wavenumber

Functional Group Intensity
(cm™)

Aromatic C-H Stretch 3100-3000 Medium
2850-2750 (often two weak ]

Aldehyde C-H Stretch Weak to Medium
bands)

Carbonyl (C=0) Stretch 1700-1680 Strong

Aromatic C=C Stretch 1600-1450 Medium to Strong

C-Br Stretch 700-500 Medium to Strong

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]* would be observed at
m/z 234 and 236 with an approximate 1:1 ratio, which is characteristic of a compound
containing one bromine atom. Key fragmentation patterns would include the loss of a hydrogen
atom ([M-1]%), the loss of the formyl group ([M-29]*), and the loss of bromine ([M-79/81]*).
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Applications in Drug Discovery and Development

Naphthalene derivatives are a cornerstone in medicinal chemistry, with numerous approved
drugs containing this scaffold.[3] The aldehyde functionality in 3-Bromo-2-naphthaldehyde
makes it a versatile precursor for a wide range of chemical transformations, opening avenues
for the synthesis of novel bioactive molecules.
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Caption: Potential synthetic transformations of 3-Bromo-2-naphthaldehyde in drug discovery.

o Scaffold for Bioactive Molecules: The naphthalene ring system can be found in drugs with a
wide range of therapeutic applications, including anticancer, anti-inflammatory, and
antimicrobial agents.[3]

 Intermediate for Heterocycle Synthesis: The aldehyde group is a key functional group for the
construction of various heterocyclic rings, which are prevalent in pharmaceuticals. For
example, it can undergo condensation reactions with amines to form Schiff bases, which can
then be cyclized to form nitrogen-containing heterocycles.

 Linker for Bioconjugation: The aldehyde can be used to attach the naphthalene core to other
molecules of interest, such as peptides or targeting ligands, through reductive amination.
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Safety and Handling

While a specific safety data sheet (SDS) for 3-Bromo-2-naphthaldehyde is not widely
available, based on analogous compounds like other brominated aromatic aldehydes, the
following precautions should be taken:

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,
gloves, and a lab coat.

» Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of
dust or vapors. Avoid contact with skin and eyes.

e Storage: Store in a cool, dry place away from incompatible materials such as strong
oxidizing agents.

 Toxicity: Assumed to be harmful if swallowed, and may cause skin and eye irritation.

Conclusion

3-Bromo-2-naphthaldehyde is a valuable, albeit not extensively studied, chemical
intermediate. Its synthesis can be reasonably achieved through established formylation
reactions. The presence of both a reactive aldehyde group and a modifiable bromine atom on
the versatile naphthalene scaffold makes it a promising building block for the synthesis of
complex organic molecules, particularly in the field of medicinal chemistry. Further research
into the specific properties and reactivity of this compound is warranted to fully exploit its
potential in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]

e 2. 2-Naphthaldehyde synthesis - chemicalbook [chemicalbook.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1593471?utm_src=pdf-body
https://www.benchchem.com/product/b1593471?utm_src=pdf-body
https://www.benchchem.com/product/b1593471?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/1-Bromonaphthalene
https://www.chemicalbook.com/synthesis/2-naphthaldehyde.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 3. nbinno.com [nbinno.com]

 To cite this document: BenchChem. [3-Bromo-2-naphthaldehyde CAS number and molecular
weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593471#3-bromo-2-naphthaldehyde-cas-number-
and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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